2,5-dichloro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide

15‑Hydroxyprostaglandin dehydrogenase (15‑PGDH) Structure‑Activity Relationship (SAR) N‑(pyridon‑yl‑alkyl)‑benzamide

This 2,5-dichloro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide (CAS 1797284-34-4) is a unique N-(pyridon-yl-alkyl)-benzamide scaffold. Its electron-withdrawing, hydrophobic 2,5-dichloro pattern differentiates it from mono-chloro or 4-substituted analogs, where single-atom changes can shift 15-PGDH IC₅₀ values by >100-fold (see US 8,637,558). With no public bioactivity data, it is an ideal matched-pair partner to de novo explore the impact of this substitution on target potency, selectivity, and metabolic stability. Offered at ≥95% purity, it also serves as an analytical reference standard after independent verification.

Molecular Formula C15H14Cl2N2O3
Molecular Weight 341.19
CAS No. 1797284-34-4
Cat. No. B2905048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide
CAS1797284-34-4
Molecular FormulaC15H14Cl2N2O3
Molecular Weight341.19
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)CC(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)O
InChIInChI=1S/C15H14Cl2N2O3/c16-10-4-5-13(17)12(7-10)15(22)18-8-11(20)9-19-6-2-1-3-14(19)21/h1-7,11,20H,8-9H2,(H,18,22)
InChIKeyALFTYANSLAGOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide – Structural Identity, Procurement Context, and Core Baseline Data


2,5-Dichloro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide (CAS 1797284‑34‑4) is a fully synthetic small molecule (C₁₅H₁₄Cl₂N₂O₃; MW 341.19 g mol⁻¹) that embeds a 2,5‑dichlorobenzamide head group, a secondary‑alcohol‑containing propyl linker, and a 2‑oxo‑1,2‑dihydropyridin‑1‑yl motif. Chemical‑inventory listings indicate it is offered for research use, typically at ≥95 % purity [REFS‑1]. The scaffold belongs to the broad class of N‑(pyridon‑yl‑alkyl)‑benzamides, a chemotype that has yielded potent inhibitors of 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH), sodium channels, and other targets. However, for the specific 2,5‑dichloro substitution pattern on this linker, no public bioactivity record, patent exemplification, or physicochemical characterization beyond identity and purity was retrievable from the authoritative databases searched.

Why 2,5-Dichloro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide Cannot Be Replaced by Generic Analogs Without Quantitative Verification


Within the N‑(pyridon‑yl‑alkyl)‑benzamide class, minor alterations to the benzamide ring or linker stereochemistry can shift target affinity by orders of magnitude. For example, close analogs reported in patent US 8,637,558 exhibit 15‑PGDH IC₅₀ values spanning from 7.2 nM to >700 nM, driven solely by single‑atom changes on the benzamide ring [REFS‑1]. The 2,5‑dichloro pattern creates a unique electron‑withdrawing, hydrophobic, and steric landscape that differs from 4‑chloro, 3‑fluoro, or 2‑trifluoromethoxy analogs often sold alongside it. Without matched experimental data for this exact compound, assuming equivalent potency, selectivity, or ADME properties relative to any comparator is not scientifically defensible. Any procurement decision that treats this compound as an interchangeable member of a generic benzamide library risks obtaining material whose activity profile is unknown rather than merely similar.

Quantitative Comparator Evidence for 2,5-Dichloro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide – Current Evidence Gap


No Direct Head‑to‑Head or Cross‑Study Comparable Quantitative Data Were Recovered for This Compound

An exhaustive search of ChEMBL, BindingDB, PubMed, Google Patents, and PubChem did not return any assay result, crystal structure, or physicochemical measurement that explicitly originates from 2,5‑dichloro‑N‑[2‑hydroxy‑3‑(2‑oxo‑1,2‑dihydropyridin‑1‑yl)propyl]benzamide. The closest retrievable records are BindingDB entries for other 15‑PGDH inhibitors within the same structural class (e.g., CHEMBL2414161, IC₅₀ = 38.1 nM; CHEMBL1800139, IC₅₀ = 7.2 nM) [REFS‑1]. These values can be used to contextualize the scaffold’s potential but cannot be imputed to the 2,5‑dichloro derivative. Sub‑structure searches for the 2‑hydroxy‑3‑(2‑oxo‑1,2‑dihydropyridin‑1‑yl)propyl fragment combined with a dichlorobenzamide returned only supplier catalog entries lacking bioactivity annotation.

15‑Hydroxyprostaglandin dehydrogenase (15‑PGDH) Structure‑Activity Relationship (SAR) N‑(pyridon‑yl‑alkyl)‑benzamide

Application Scenarios for 2,5-Dichloro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide Based on Available Evidence


Negative‑Control or Tool Compound for 2,5‑Dichlorobenzamide SAR Studies

Because quantitative activity data are absent for this compound while data exist for close analogs (e.g., the unsubstituted benzamide or mono‑chloro variants in US 8,637,558 [REFS‑1]), the molecule can serve as a matched‑pair partner in SAR explorations. Researchers can use it to test the effect of introducing the 2,5‑dichloro pattern on a pyridon‑yl‑alkyl linker, provided they first generate primary potency data internally.

Chemical‑Probe Development for 15‑PGDH or Related NAD⁺‑Dependent Dehydrogenases

The scaffold’s precedent as a potent 15‑PGDH inhibitor (class members achieving low‑nanomolar IC₅₀ values [REFS‑1]) makes this compound a candidate for probe development. Its selection would be predicated on the hypothesis that the 2,5‑dichloro substitution enhances metabolic stability or target residence time relative to published analogs—a hypothesis that requires de novo experimental confirmation.

Reference Standard for Analytical Method Development or Purity Determination

The compound is listed at a defined purity (typically 95 %) by multiple chemical suppliers. It can therefore be used as an analytical reference standard for HPLC, LC‑MS, or NMR method validation, provided the supplier‑reported purity is independently verified [REFS‑2].

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